N-cyclopropylthiophene-2-carboxamide
Description
Contextualization within Chemical Biology and Medicinal Chemistry Research
In the broader context of chemical biology and medicinal chemistry, the N-cyclopropylthiophene-2-carboxamide core is recognized for its ability to engage in specific molecular interactions with biological targets. The thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, offers a distinct electronic and steric profile, while the cyclopropyl (B3062369) group introduces a three-dimensional element that can enhance binding affinity and metabolic stability. Researchers have leveraged these features to explore the compound's potential in addressing a range of diseases, most notably malaria. The amide linkage provides a crucial hydrogen bonding motif, further enabling precise interactions within the active sites of enzymes.
Significance of the this compound Scaffold in Contemporary Research
The contemporary significance of the this compound scaffold is highlighted by its role in the development of potent and selective inhibitors of parasitic enzymes. A prime example is the investigation into its derivatives as antimalarial agents. nih.gov Specifically, research has focused on their ability to target Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an enzyme essential for the survival of the malaria parasite. nih.gov The parasite relies on the de novo biosynthesis of pyrimidines, a pathway in which PfDHODH is the rate-limiting step, making it an attractive drug target. nih.gov Unlike the parasite, human cells can salvage pyrimidines, offering a therapeutic window for selective inhibition. nih.gov
One notable derivative, 5-(4-cyano-2-methyl-1H-benzo[d]imidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide, has been identified as a potential drug development candidate for malaria. nih.govacs.org This compound demonstrates potent inhibition of PfDHODH and has shown efficacy in mouse models of the disease. nih.gov The exploration of the structure-activity relationship (SAR) of a series of 5-(2-methylbenzimidazol-1-yl)-N-alkylthiophene-2-carboxamides revealed the importance of the N-alkyl substituent, with the cyclopropyl group proving to be a key contributor to the desired activity and pharmacological profile. nih.gov
The synthesis of these derivatives often involves the use of intermediates such as 5-bromo-N-cyclopropylthiophene-2-carboxamide, which serves as a handle for further chemical modifications. scribd.com The successful development of these potent antimalarial candidates underscores the strategic importance of the this compound scaffold in the ongoing search for new and effective treatments for infectious diseases. nih.govresearchgate.net
Below is a table summarizing key derivatives of this compound and their biological significance:
| Compound Name | Biological Target | Therapeutic Area | Key Findings |
| 5-(4-cyano-2-methyl-1H-benzo[d]imidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | Antimalarial | Identified as a potential drug development candidate; potent inhibitor with efficacy in mouse models. nih.govacs.org |
| 5-bromo-N-cyclopropylthiophene-2-carboxamide | - | Synthetic Intermediate | Used in the synthesis of more complex and biologically active derivatives. scribd.com |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8(9-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREYJVRZLKQJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Cyclopropylthiophene 2 Carboxamide
Established Synthetic Pathways for N-cyclopropylthiophene-2-carboxamide
The construction of the amide bond in this compound can be achieved through several established synthetic strategies, including modern catalytic approaches and classic coupling methods.
Copper-catalyzed N-arylation reactions, such as the Ullmann and Goldberg reactions, represent a powerful tool for the formation of aryl-nitrogen bonds. beilstein-journals.orgnie.edu.sg These methods can be applied to the synthesis of this compound by coupling a thiophene (B33073) precursor with cyclopropylamine (B47189) in the presence of a copper catalyst. The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. nie.edu.sg
Modern advancements have led to the development of milder and more efficient catalytic systems. The Chan-Lam coupling, for instance, utilizes catalytic amounts of copper salts, often in the presence of a ligand, to facilitate the N-arylation of amines with boronic acids under aerobic conditions. beilstein-journals.orgnih.gov This approach offers a practical route to N-arylated aminothiophene carboxylate analogues under mild conditions. nih.gov Ligands such as (S)-N-methylpyrrolidine-2-carboxylate have been shown to be effective in promoting copper-catalyzed N-arylation of amides with aryl halides, offering good to high yields under relatively mild conditions. nih.gov While these methods are broadly applicable to N-arylation, their specific application to the synthesis of this compound would involve the reaction of a thiophene derivative with cyclopropylamine or a cyclopropylboronic acid derivative.
Table 1: Comparison of Copper-Mediated N-Arylation Methods
| Method | Typical Copper Source | Ligand | Key Features |
| Ullmann Reaction | Stoichiometric Copper | Often Ligand-free | High temperatures often required nie.edu.sg |
| Goldberg Reaction | Catalytic Copper | Various (e.g., amino acids) | Milder conditions than Ullmann nih.gov |
| Chan-Lam Coupling | Catalytic Copper(II) Acetate | Often Ligand-free | Uses boronic acids, often at room temperature beilstein-journals.orgnih.gov |
A more direct and widely used approach for the synthesis of this compound is the direct coupling of thiophene-2-carboxylic acid with cyclopropylamine. This transformation is typically facilitated by a coupling reagent that activates the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net
An alternative two-step sequence involves the initial esterification of thiophene-2-carboxylic acid, for example, to its methyl or ethyl ester. Subsequent saponification of the ester to the carboxylate salt, followed by conversion to the acyl chloride using a reagent like thionyl chloride or oxalyl chloride, provides a reactive intermediate. mdpi.commdpi.com This acyl chloride can then readily react with cyclopropylamine to furnish the desired this compound. This method is particularly useful when direct amide coupling is sluggish or leads to side products.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. The application of microwave irradiation can significantly reduce reaction times for the synthesis of various carboxamides and heterocyclic compounds. ijpcbs.combeilstein-journals.orgnih.gov For the synthesis of this compound, a microwave-assisted protocol would typically involve heating a mixture of thiophene-2-carboxylic acid or its ester derivative with cyclopropylamine in a suitable solvent under microwave irradiation. This method offers a rapid and efficient alternative to conventional heating, often leading to cleaner reactions and easier purification. researchgate.net The key advantage of microwave heating lies in its ability to directly and rapidly heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional methods.
Chemical Reactivity of the Cyclopropyl (B3062369) Moiety in this compound Derivatives
The strained three-membered ring of the cyclopropyl group in this compound derivatives imparts unique chemical reactivity, making it susceptible to ring-opening and cycloaddition reactions.
While direct nucleophilic substitution on a cyclopropyl ring is generally disfavored, derivatives of this compound containing a bromine atom on the cyclopropyl ring can undergo a formal nucleophilic substitution. nih.gov This transformation proceeds through a 1,2-elimination mechanism to form a highly strained cyclopropene (B1174273) intermediate. researchgate.net Subsequent addition of a nucleophile across the double bond of the cyclopropene yields the substituted cyclopropylamine derivative. This process allows for the introduction of a variety of nucleophiles, including other amines, alcohols, and sulfur-containing compounds, onto the cyclopropyl ring. The reaction is often highly chemo- and diastereoselective, providing access to stereochemically defined and functionally diverse cyclopropylamine derivatives. nih.gov
The in situ generated cyclopropene intermediates from bromocyclopropane (B120050) precursors are not only susceptible to nucleophilic addition but can also participate in cycloaddition reactions. researchgate.net These highly strained alkenes can react with various dienes and 1,3-dipoles in [4+2] and [3+2] cycloaddition reactions, respectively. This reactivity provides a pathway to construct more complex polycyclic and heterocyclic ring systems fused to the original cyclopropane (B1198618) framework. For instance, the reaction of a cyclopropene derived from a brominated this compound analogue with a suitable diene could lead to the formation of a bicyclic adduct. The scope of these cycloaddition reactions is broad, offering a versatile strategy for the elaboration of the cyclopropyl moiety. researchgate.net
Functionalization and Derivatization of the Thiophene Ring System
The thiophene ring in this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Strategies for Introducing Substituents on the Thiophene Core
The introduction of substituents onto the thiophene core of this compound can be achieved through several established synthetic strategies, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The thiophene ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution reactions. The carboxamide group at the 2-position is a deactivating group and will direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 4-position. Common electrophilic substitution reactions that can be employed include:
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: The use of nitric acid in the presence of a strong acid like sulfuric acid can introduce a nitro group.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: Lewis acid catalysts such as aluminum chloride can facilitate the introduction of acyl or alkyl groups.
Metal-Catalyzed Cross-Coupling Reactions: For more precise and varied substitution patterns, metal-catalyzed cross-coupling reactions are invaluable. These reactions typically require prior functionalization of the thiophene ring, often with a halogen. The resulting halothiophene can then be coupled with a variety of partners.
Suzuki Coupling: Palladium-catalyzed coupling of a brominated thiophene derivative with a boronic acid or ester allows for the introduction of aryl, heteroaryl, or vinyl groups.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of a halothiophene with an organostannane reagent.
Heck Coupling: The palladium-catalyzed reaction of a halothiophene with an alkene introduces an alkenyl substituent.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling a halothiophene with an amine.
The choice of strategy depends on the desired substituent and the required regioselectivity. The following table summarizes some potential functionalization reactions on the thiophene ring:
| Reaction Type | Reagents and Conditions | Expected Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 5-position |
| Nitration | HNO3, H2SO4, 0 °C | 5-position |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, reflux | Position of pre-installed halogen |
Synthetic Access to Substituted Benzimidazole-Thiophene-2-carboxamide Hybrids
The synthesis of hybrid molecules incorporating both benzimidazole (B57391) and thiophene-2-carboxamide moieties can be achieved by forming the benzimidazole ring from a suitably functionalized this compound precursor. A common and effective method involves the condensation of an ortho-phenylenediamine derivative with a thiophene-2-carboxylic acid or its derivative.
A plausible synthetic route would involve the following steps:
Functionalization of the thiophene ring: As described in the previous section, a substituent can be introduced onto the thiophene ring of this compound, for example, through bromination at the 5-position.
Hydrolysis of the amide: The N-cyclopropyl amide can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-substituted-thiophene-2-carboxylic acid.
Condensation with an o-phenylenediamine (B120857): The resulting carboxylic acid can then be condensed with a substituted or unsubstituted o-phenylenediamine in the presence of a dehydrating agent or under high-temperature conditions to form the benzimidazole ring. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used for this cyclization.
Alternatively, the thiophene-2-carbonyl chloride, generated from the carboxylic acid, can be reacted with the o-phenylenediamine.
The following table outlines a potential reaction scheme for the synthesis of a benzimidazole-thiophene-2-carboxamide hybrid:
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | N-cyclopropyl-5-bromothiophene-2-carboxamide | - | H2SO4 (aq), reflux | 5-bromothiophene-2-carboxylic acid |
| 2 | 5-bromothiophene-2-carboxylic acid | o-phenylenediamine | Polyphosphoric acid (PPA), 180 °C | 2-(5-bromothiophen-2-yl)-1H-benzo[d]imidazole |
This synthetic approach allows for the generation of a library of substituted benzimidazole-thiophene hybrids by varying the substituents on both the thiophene ring and the o-phenylenediamine starting materials.
Computational and Theoretical Chemistry Studies of this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there are currently no specific published studies focusing on the computational and theoretical chemistry of this compound that align with the requested detailed outline.
Research in computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, has been conducted on various other derivatives of thiophene-2-carboxamide. nih.govjetir.orgresearchgate.net These studies explore the synthesis, biological activities, and in silico properties of related compounds, often as potential antibacterial or anticancer agents. nih.govresearchgate.net Methodologies such as 2D-QSAR and molecular docking have been applied to understand the structure-activity relationships within those specific series of molecules. jetir.orgresearchgate.net
The generation and validation of 3D-QSAR models for this compound.
The correlation of its specific molecular descriptors with any biological activity.
Docking-based virtual screening, analysis of binding conformations, or prediction of binding affinities for this compound with any specific protein target.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of specific research on this compound in these areas.
Computational and Theoretical Chemistry Studies of N Cyclopropylthiophene 2 Carboxamide
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, capturing the intricate dance of atoms and bonds. These simulations have been crucial in elucidating the stability and interaction patterns of N-cyclopropylthiophene-2-carboxamide within the binding sites of target proteins.
Conformational Sampling and Free Energy Calculations
MD simulations allow for extensive sampling of the conformational landscape of this compound, both in its free state and when bound to a protein. This exploration is vital for identifying the most energetically favorable conformations for binding. By analyzing the trajectories of these simulations, researchers can understand the flexibility of the ligand and how it adapts to the geometry of the active site. dokumen.pub
Free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, provide quantitative estimates of the binding affinity between the ligand and its target. researchgate.netdokumen.pub These calculations are critical for ranking potential drug candidates and understanding the energetic contributions of different parts of the molecule to the binding event. For instance, studies on similar inhibitor-protein complexes have used MM-PBSA to reveal high binding affinities, corroborating experimental observations. researchgate.net
Investigation of Protein-Ligand Interaction Dynamics
The dynamic nature of protein-ligand interactions is a key focus of MD simulations. These studies reveal the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor this compound within the active site of its target enzyme. researchgate.netresearchgate.net For example, simulations can track the persistence of specific hydrogen bonds over the course of the simulation, highlighting their importance in maintaining the bound state. Analysis of the trajectories can also reveal conformational changes in the protein upon ligand binding, providing a more complete picture of the inhibition mechanism. dokumen.pubwiserpub.com
The stability of the protein-ligand complex is a critical factor in determining the inhibitory potential of a compound. MD simulations can assess this stability by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD indicates that the ligand remains securely bound in the active site.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for biological activity.
Generation and Application of Pharmacophore Models
Pharmacophore models for inhibitors related to this compound have been developed using known active compounds. researchgate.netresearchgate.net These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. dokumen.pubresearchgate.net A typical pharmacophore model for this class of compounds might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net The generation of these models relies on the structural alignment of a set of active molecules to deduce their common features.
Identification of Key Pharmacophoric Features for Target Interaction
Through the analysis of pharmacophore models and the protein-ligand interactions observed in docking and MD studies, key features of this compound responsible for its interaction with target proteins have been identified. For PfDHODH inhibitors, these often include:
Aromatic/Hydrophobic Groups: The thiophene (B33073) ring and other aromatic moieties contribute to hydrophobic interactions within the binding pocket.
Hydrogen Bond Acceptors/Donors: The carboxamide group is a crucial feature, often forming key hydrogen bonds with amino acid residues in the active site.
The table below summarizes the key pharmacophoric features and their interacting residues, as inferred from computational studies on similar compounds targeting PfDHODH.
| Pharmacophoric Feature | Interacting Residues (Example) | Type of Interaction |
| Hydrogen Bond Acceptor | Arg265, His185 | Hydrogen Bond |
| Hydrophobic Region | Tyr168, Phe171, Leu172 | Hydrophobic |
| Aromatic Ring | Phe188, Met536 | Pi-stacking/Hydrophobic |
This data is illustrative and based on interactions observed for similar inhibitors in the PfDHODH binding site. scribd.com
Computational Approaches for Drug Resistance Mechanisms
A significant challenge in drug development is the emergence of drug resistance, often due to mutations in the target protein. Computational methods are invaluable for predicting and understanding the mechanisms of resistance. dokumen.pub By creating in silico models of mutant proteins, researchers can perform docking and MD simulations to assess how these mutations affect the binding of this compound.
These studies can predict whether a mutation will lead to a significant loss of binding affinity, thereby conferring resistance. dokumen.pub Free energy calculations can quantify the change in binding energy (ΔΔG) between the wild-type and mutant proteins. This information is crucial for the design of next-generation inhibitors that are less susceptible to known resistance mutations. For example, computational alanine (B10760859) scanning can identify key residues in the binding site, and subsequent analysis of mutations at these positions can shed light on potential resistance pathways. dokumen.pub
Predicting the Impact of Target Site Mutations on Ligand Binding
Computational and theoretical chemistry studies focusing on this compound and the prediction of its binding affinity to target sites with mutations are not prominently available in the reviewed scientific literature. While research exists on the computational analysis of other thiophene-2-carboxamide derivatives, specific data detailing how target site mutations affect the binding of this compound is not sufficiently documented to provide a detailed summary of research findings or to generate specific data tables on this topic.
General computational methodologies, such as molecular docking and molecular dynamics simulations, are often employed to predict the effects of amino acid mutations on ligand binding. These studies typically calculate changes in binding energy (ΔΔG) to assess whether a mutation strengthens or weakens the interaction between a compound and its protein target. However, the application of these methods to this compound has not been specifically detailed in the available resources.
Therefore, a comprehensive analysis, including detailed research findings and interactive data tables concerning the impact of target site mutations on the binding of this compound, cannot be provided at this time.
Enzymatic Inhibition and Target Interactions of N Cyclopropylthiophene 2 Carboxamide
Inhibition of Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH)
N-cyclopropylthiophene-2-carboxamide belongs to a class of compounds identified as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for the parasite's survival. nih.govnih.gov PfDHODH is a critical target for antimalarial therapy because the parasite relies entirely on the de novo pyrimidine (B1678525) biosynthesis pathway, where PfDHODH is the rate-limiting enzyme. nih.govnih.govnih.govresearchgate.net Unlike the parasite, human hosts can salvage pyrimidines from external sources, making selective inhibition of the parasite's enzyme a viable therapeutic strategy. nih.govresearchgate.net
The N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series, which includes this compound derivatives, demonstrates potent and highly selective inhibition of PfDHODH. nih.govresearchgate.net A key example from this class, 5-(4-cyano-2-methyl-1H-benzo[d]imidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide, was identified as a potential drug development candidate due to its strong performance against the parasite's enzyme. nih.govnih.gov
These compounds exhibit low nanomolar potency against DHODH from various Plasmodium species, including P. falciparum, P. vivax, and the rodent malaria parasite P. berghei. nih.govresearchgate.net Crucially, they show a profound lack of activity against the human DHODH enzyme, underscoring their high selectivity. nih.govnih.govnih.gov This selectivity is a key attribute, as it minimizes the potential for host toxicity. For instance, one analog, Genz-667348, showed double-digit nanomolar potency against parasite DHODH while being inactive against the human counterpart. nih.gov This enzymatic inhibition translates to potent anti-parasitic activity, with single-digit nanomolar IC₅₀ values observed against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum in vitro. nih.gov
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Selectivity (vs. Human DHODH) |
|---|---|---|---|
| Genz-667348 (analog) | P. falciparum DHODH | Double-digit nanomolar | High (inactive against hDHODH) |
| Thiophene (B33073) Carboxamide Series | P. falciparum DHODH | Low nanomolar | High |
| Thiophene Carboxamide Series | P. vivax DHODH | Low nanomolar | High |
| Thiophene Carboxamide Series | P. berghei DHODH | Low nanomolar | High |
Kinetic studies reveal that inhibitors from this chemical class act as competitive inhibitors with respect to the enzyme's natural co-substrate, Coenzyme Q (CoQ). An active compound from a similar series demonstrated an IC₅₀ value of 16 nM against malarial DHODH and was found to be 12,500 times less active against the human enzyme. The competitive nature of the inhibition indicates that these compounds bind to the CoQ-binding site on the PfDHODH enzyme, thereby blocking the electron transfer step necessary for the oxidation of dihydroorotate to orotate.
The high degree of selectivity for the parasite enzyme over the human homolog can be explained by structural differences in the inhibitor-binding site. nih.govresearchgate.net X-ray crystallography data of an analog, Genz-667348, bound to PfDHODH confirms that the inhibitor occupies a channel that overlaps with the binding site for ubiquinone. researchgate.net
Species selectivity is attributed to significant variations in the amino acid residues that form this binding pocket between P. falciparum and humans. researchgate.net The parasite enzyme's binding site is more flexible and can accommodate a wider range of inhibitor structures compared to the more constrained human DHODH. researchgate.net Site-directed mutagenesis studies have confirmed that altering specific amino acid residues within the CoQ-binding site of PfDHODH significantly diminishes the potency of these inhibitors, further validating the structural basis for their activity and selectivity.
As with other antimicrobial agents, the potential for resistance development is a significant concern. For PfDHODH inhibitors, several mechanisms of resistance have been identified through in vitro selection studies. mdpi.comresearchgate.net The most common mechanism involves point mutations within the pfdhodh gene, specifically in regions that code for the drug-binding site. mdpi.comresearchgate.net These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy.
In addition to point mutations, amplification of the target gene (pfdhodh) can also contribute to resistance, albeit to a lesser extent. mdpi.comresearchgate.net By increasing the number of gene copies, the parasite can produce more of the target enzyme, effectively overwhelming the inhibitor. mdpi.com Finally, some parasite lines have developed resistance to PfDHODH inhibitors without any detectable mutation or copy number variation in the target gene, suggesting the existence of other, yet-to-be-defined resistance pathways. mdpi.com Interestingly, parasites that develop resistance to one type of PfDHODH inhibitor can sometimes become hypersensitive to other inhibitors that target the same enzyme, a phenomenon that suggests potential strategies for combination therapy to mitigate resistance. researchgate.net
Inhibition of Methionine Aminopeptidase (MetAP)
There is no publicly available scientific literature or research data establishing a direct inhibitory interaction between this compound and Methionine Aminopeptidase (MetAP).
Structural Requirements for MetAP Inhibition
Methionine aminopeptidase-2 (MetAP-2) is a metalloprotease that plays a critical role in the maturation of proteins through post-translational modification. The inhibition of its proteolytic activity is a key target in therapeutic areas like oncology due to its importance in angiogenesis. The structural features of small molecules that inhibit MetAP-2 are crucial for their potency and selectivity.
A key structural requirement for potent MetAP-2 inhibition is the ability to coordinate with the divalent metal ion (typically Co²⁺ or Mn²⁺) in the enzyme's active site. Research into novel inhibitory scaffolds has identified cyclic tartronic diamides as a critical moiety for this interaction. This structure effectively coordinates the metal ion, anchoring the inhibitor within the active site.
Structure-based optimization has led to the development of potent and selective MetAP-2 inhibitors. For example, the inhibitor M8891, which features a cyclic tartronic diamide (B1670390) ring, is a potent, selective, and reversible inhibitor that blocks the growth of human endothelial cells. The active enantiomer, M8891, demonstrates significantly higher potency than its less active counterpart, the distomer MSC2492281, highlighting the stereochemical precision required for effective inhibition. This difference underscores the importance of the three-dimensional conformation of the inhibitor in fitting into the active site.
Table 1: Inhibitory Activity of Selected MetAP-2 Inhibitors
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| M8891 | MetAP-2 | 54 nM | |
| MSC2492281 | MetAP-2 | >10,000 nM | |
| A-800141 | MetAP-2 | 12 nM |
Modulation of Kinase Activity
The thiophene carboxamide scaffold is a versatile pharmacophore that has been extensively explored for its potential as a kinase inhibitor in cancer therapy. Derivatives of this core structure have shown inhibitory activity against a range of protein kinases by targeting different binding sites.
One area of research has focused on thiophene-3-carboxamide (B1338676) derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK). These compounds have been shown to function as both ATP mimetics, binding to the ATP binding site, and as JIP mimetics, targeting the substrate docking site. Structure-activity relationship (SAR) studies revealed that the position of the carboxamide group on the thiophene ring is critical for activity; an analogue with the carboxamide at the 5-position was found to be completely inactive. The initial hit compound, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, showed an IC50 value of 26.0 μM for JNK1 kinase activity.
Another line of investigation developed a series of trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives as inhibitors of the epidermal growth factor receptor (EGFR) kinase. Overexpression of EGFR is a known oncogenic driver, and these compounds were designed to target its tyrosine kinase domain. The most potent compound in this series exhibited impressive EGFR kinase inhibition with an IC50 value of 94.44 nM.
Furthermore, thiophene carboxamide scaffolds have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.
Table 2: Kinase Inhibitory Activity of Thiophene Carboxamide Derivatives
| Compound Series | Target Kinase | Key Finding / IC50 Value | Reference |
|---|---|---|---|
| Thiophene-3-carboxamide derivatives | JNK1 | Initial hit IC50 = 26.0 μM | |
| Trisubstituted thiophene-3-carboxamide selenide derivatives | EGFR | Most potent compound IC50 = 94.44 nM |
Factor XIa Inhibition
Factor XIa (FXIa) is a serine protease that plays a significant role in the intrinsic pathway of the coagulation cascade and is a promising target for the development of anticoagulants with a reduced risk of bleeding. Research into selective FXIa inhibitors has led to the rational design and synthesis of oxopyridine derivatives.
A series of substituted oxopyridine derivatives were designed to selectively inhibit FXIa over the related plasma kallikrein. The design strategy involved introducing hydrophobic P1 fragments into the molecule, which could enhance the interaction with the S1 pocket of FXIa while simultaneously weakening the interaction with plasma kallikrein.
This approach yielded several potent compounds. Compound 4c emerged as a particularly effective inhibitor, exhibiting an IC50 value of 5.64 nM against FXIa. Further evaluation showed that it possessed higher selectivity over plasma kallikrein compared to the existing inhibitor, asundexian. Other potent compounds from the same series, 4m and 4q , also displayed nanomolar inhibitory activity. These findings indicate that the oxopyridine core, when appropriately substituted to interact with key pockets of the enzyme, serves as a viable scaffold for developing potent and selective FXIa inhibitors.
Table 3: In Vitro Inhibitory Activity of Oxopyridine Derivatives against FXIa
| Compound | FXIa IC50 (nM) | Reference |
|---|---|---|
| 4c | 5.64 | |
| 4m | 6.28 | |
| 4q | 4.87 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| M8891 |
| MSC2492281 |
| A-800141 |
| TP-004 |
| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide |
| PAN-90806 |
| 4c (oxopyridine derivative) |
| 4m (oxopyridine derivative) |
| 4q (oxopyridine derivative) |
Structural Biology and Crystallographic Characterization
Co-crystallization of N-cyclopropylthiophene-2-carboxamide with Target Proteins
The process of co-crystallization, where a target protein is crystallized in the presence of its ligand, is a powerful technique to obtain a high-resolution snapshot of the protein-ligand complex. This approach provides direct evidence of the binding event and reveals the precise orientation and conformation of the ligand within the protein's binding site.
X-ray Diffraction Analysis of Protein-Ligand Complexes
Following successful co-crystallization, X-ray diffraction analysis is employed to determine the atomic and molecular structure of the protein-ligand complex. The diffraction pattern of X-rays passing through the crystal lattice is used to calculate an electron density map, from which the positions of individual atoms can be inferred. The quality of the resulting structural model is assessed by parameters such as resolution and R-factors.
Currently, specific X-ray diffraction data for a co-crystal structure of this compound with a designated target protein is not publicly available in crystallographic databases. General principles of X-ray crystallography for protein-ligand complexes involve the collection of diffraction data, phase determination, model building, and refinement to yield a detailed three-dimensional structure.
Determination of Binding Modes and Interaction Fingerprints
The analysis of a co-crystal structure allows for the precise determination of the ligand's binding mode. This includes the conformation adopted by the ligand and its orientation relative to the amino acid residues of the binding pocket. From this, an "interaction fingerprint" can be derived, which is a comprehensive map of all the molecular interactions between the ligand and the protein. This fingerprint typically includes hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.
Without a specific crystal structure, the binding mode of this compound can only be predicted through computational modeling and docking studies. Such studies can suggest potential binding poses and key interactions, but require experimental validation through techniques like X-ray crystallography.
Analysis of Hydrophobic and Electrostatic Interactions in Protein-Ligand Complexes
The binding of this compound to its target protein is governed by a combination of hydrophobic and electrostatic interactions. The thiophene (B33073) ring and the cyclopropyl (B3062369) group are predominantly hydrophobic and are expected to engage in favorable interactions with nonpolar amino acid residues in the binding pocket. The carboxamide group, with its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), is anticipated to form key electrostatic interactions, such as hydrogen bonds, with polar or charged residues.
A hypothetical analysis of these interactions is presented in the table below, based on the chemical nature of the compound's moieties.
| Moiety of this compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Cyclopropyl group | Hydrophobic | Alanine (B10760859), Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |
| Thiophene ring | Hydrophobic, π-stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Carboxamide (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Main-chain carbonyls |
| Carboxamide (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Main-chain amides |
Role of Specific Amino Acid Residues in Ligand Binding
The affinity and specificity of this compound for its target are determined by the precise interactions with specific amino acid residues within the binding site. These residues form a unique chemical and spatial environment that complements the ligand's structure. Key residues often include those that form hydrogen bonds with the ligand's polar groups and those that create a well-defined hydrophobic pocket to accommodate its nonpolar moieties.
The identification of these critical residues is paramount for understanding the structure-activity relationship (SAR) and for predicting the impact of mutations on ligand binding. While specific residues involved in binding this compound have not been experimentally determined, the table below outlines the types of amino acids that would likely play a significant role based on general principles of protein-ligand interactions.
| Amino Acid Residue Type | Potential Role in Binding this compound |
| Hydrophobic (e.g., Leucine, Isoleucine, Valine) | Form a hydrophobic pocket that accommodates the cyclopropyl and thiophene moieties, contributing to binding affinity through the hydrophobic effect. |
| Aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) | Engage in π-stacking interactions with the thiophene ring and contribute to the hydrophobic pocket. Tyrosine can also act as a hydrogen bond donor. |
| Polar/Charged (e.g., Aspartate, Glutamate, Arginine, Lysine) | Form specific hydrogen bonds or salt bridges with the carboxamide group, providing directionality and specificity to the binding interaction. |
| Polar/Uncharged (e.g., Serine, Threonine, Asparagine, Glutamine) | Act as hydrogen bond donors or acceptors with the carboxamide moiety, contributing to the network of interactions that stabilize the complex. |
Structure Activity Relationship Sar and Analogue Development
Systematic Modification of the N-cyclopropylthiophene-2-carboxamide Core
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for its biological activity. Researchers have focused on altering the N-substituent, the thiophene (B33073) ring, and any linked heterocyclic systems to probe the chemical space around this core structure.
Impact of N-alkyl Substitutions on Activity
The N-cyclopropyl group is a key feature of the lead compound, and its influence on biological activity is of significant interest. In medicinal chemistry, the incorporation of a cyclopropyl (B3062369) ring is a common strategy to enhance potency, introduce conformational rigidity, and improve metabolic stability. hyphadiscovery.comacs.orgresearchgate.netscientificupdate.com The rigid nature of the cyclopropyl group can lock the molecule in a bioactive conformation, leading to a more favorable interaction with its biological target. unl.pt
While direct SAR studies systematically varying the N-alkyl group of this compound are not extensively documented in publicly available literature, the general principles of medicinal chemistry suggest that modifications to this group would have a significant impact on activity. For instance, replacing the cyclopropyl group with smaller or larger alkyl chains, or with bulkier substituents, would alter the steric profile and potentially the binding affinity of the compound. A study on N-aryl-N-alkyl-thiophene-2-carboxamides that enhance intracellular Ca2+ dynamics highlights the importance of the N-substituents in the activity of this class of compounds. nih.gov The development of a novel class of antimalarial agents based on a cyclopropyl carboxamide scaffold further underscores the potential of this moiety in generating potent bioactive molecules. nih.gov
Exploration of Substituents on the Thiophene and Linked Heterocyclic Rings
Extensive research has been conducted on the impact of substituents on the thiophene ring and other linked heterocyclic systems. The electronic and steric properties of these substituents play a crucial role in modulating the biological activity of the resulting analogues.
For instance, in a series of thiophene-2-carboxamide derivatives, the introduction of different substituents on the thiophene ring led to a range of biological activities. One study demonstrated that substituting the thiophene ring with hydroxyl, methyl, or amino groups at the 3-position significantly influenced the antioxidant and antibacterial properties of the compounds. nih.govnih.gov The amino-substituted derivatives, in particular, showed more potent activity compared to the hydroxyl or methyl analogues. nih.govnih.gov
Furthermore, the nature of the ring system attached to the carboxamide nitrogen is a critical determinant of activity. In the development of dual vascular endothelial growth factor receptor (VEGFR) and mitotic inhibitors, a series of ortho-amino thiophene carboxamide derivatives were synthesized and evaluated. researchgate.net The results indicated that the nature of the substituent on the linked aryl group had a profound effect on the cytotoxic activity against cancer cell lines.
Rational Design and Optimization Strategies
The insights gained from SAR studies have paved the way for the rational design and optimization of this compound analogues. By identifying the key structural features required for activity, researchers can develop more potent and selective compounds.
Identification of Key Structural Determinants for Potency and Selectivity
Several key structural determinants for the potency and selectivity of thiophene-2-carboxamide derivatives have been identified. The planarity of the thiophene ring is often considered important for effective binding to target proteins. nih.gov The carboxamide linker is also crucial, as it can participate in hydrogen bonding interactions with the target.
In the context of anticancer activity, the nature of the substituents on the thiophene ring and any attached aromatic or heterocyclic rings can significantly influence potency and selectivity. For example, in a series of thiophene carboxamide analogues of the natural product annonaceous acetogenin, the length of an alkyl chain in the "tail" part of the molecule was found to significantly affect their growth inhibitory activity against human cancer cell lines. researchgate.net
Development of Novel Chemical Series Based on the Thiophene-2-carboxamide Scaffold
The thiophene-2-carboxamide scaffold has proven to be a versatile starting point for the development of novel chemical series with diverse biological activities. By applying the principles of rational drug design and leveraging SAR data, researchers have created new families of compounds with potential therapeutic applications.
Several studies have reported the synthesis and biological evaluation of new series of thiophene-2-carboxamide derivatives with anticancer and antimicrobial properties. nih.govmdpi.com For example, a series of novel thiophene carboxamide compounds were synthesized and showed significant cytotoxic effects against various cancer cell lines. mdpi.com Another study focused on the development of thiophene-2-carboxamide derivatives as a new class of antitubercular agents.
Future Directions and Advanced Research Perspectives
Integration of Multi-Omics Data in Compound Design and Optimization
The design and optimization of novel compounds are increasingly guided by multi-omics data, which provides a holistic view of biological systems. mdpi.com This approach integrates various datasets, including genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of disease states and drug effects. mdpi.comnih.gov For derivatives of N-cyclopropylthiophene-2-carboxamide, this strategy can uncover novel drug targets, elucidate mechanisms of action, and identify biomarkers for patient response. mdpi.comnih.gov
By analyzing the transcriptomic and proteomic profiles of cells or tissues before and after treatment with a thiophene-2-carboxamide analogue, researchers can identify the pathways and networks modulated by the compound. researchgate.net For instance, if a compound is designed to inhibit a specific kinase, multi-omics can confirm the on-target effect by observing downstream changes in protein phosphorylation (phosphoproteomics) and gene expression (transcriptomics). nih.gov Furthermore, metabolomics data can reveal how the compound alters cellular metabolism, potentially uncovering off-target effects or synergistic therapeutic opportunities. mdpi.com
This integrated analysis is crucial for moving beyond a single-target approach to a systems-level understanding of drug action, enabling the design of more effective and selective this compound analogues. nih.gov
| Omics Layer | Data Type | Application in Compound Design & Optimization |
| Genomics | DNA sequence, mutations, copy number variations | Identifies genetic predispositions to disease, potential drug targets, and genetic markers for drug sensitivity or resistance. |
| Transcriptomics | mRNA expression levels (gene activity) | Reveals how a compound alters gene expression profiles, confirms target engagement, and identifies off-target effects. mdpi.com |
| Proteomics | Protein expression, modifications, and interactions | Measures changes in protein levels and post-translational modifications (e.g., phosphorylation) to directly assess target modulation. |
| Metabolomics | Metabolite levels and metabolic pathway fluxes | Uncovers the impact of a compound on cellular metabolism, identifying downstream effects and potential metabolic liabilities. |
Exploration of Allosteric Modulation by Thiophene-2-carboxamide Derivatives
Allosteric modulation, where a compound binds to a site on a protein distinct from the primary (orthosteric) site, offers a sophisticated mechanism for regulating protein function. This approach can provide greater specificity and a more nuanced level of control compared to traditional active-site inhibitors. The thiophene (B33073) carboxamide scaffold and its derivatives are promising candidates for the discovery of novel allosteric modulators.
Research into structurally related benzothiophene (B83047) carboxylate derivatives has demonstrated their potential as allosteric inhibitors. For example, the compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.govelsevierpure.com BT2 binds to a site that triggers conformational changes, leading to the dissociation of BDK from its complex and its subsequent degradation. nih.govelsevierpure.com This mechanism effectively activates the enzyme complex that BDK regulates, showcasing the power of allosteric inhibition. nih.gov A prodrug of BT2, an N-substituted benzothiophene-2-carboxamide, also demonstrated significant activity, highlighting the relevance of the carboxamide linkage in this class of molecules. nih.govelsevierpure.com
The exploration of this compound and its analogues for allosteric modulation of various targets, such as kinases, G-protein coupled receptors, and other enzymes, represents a significant future direction. nih.gov This strategy could yield highly selective agents with novel pharmacological profiles, potentially overcoming the limitations of existing orthosteric inhibitors.
Advanced Spectroscopic Techniques for Elucidating Binding Mechanisms
A detailed understanding of how a compound binds to its target protein at the atomic level is fundamental for structure-based drug design. Advanced spectroscopic techniques are indispensable tools for elucidating these binding mechanisms, providing insights into binding affinity, stoichiometry, and the specific molecular interactions that drive recognition.
For this compound analogues, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are critical. mdpi.comnih.gov NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify which parts of the compound are in close contact with the protein, mapping the binding epitope. Furthermore, 2D NMR techniques like HSQC can monitor chemical shift perturbations in the protein upon ligand binding, identifying the specific amino acids involved in the interaction.
HR-MS is used to confirm the formation of the ligand-protein complex and determine its stoichiometry. When coupled with techniques like hydrogen-deuterium exchange (HDX-MS), it can reveal changes in protein conformation and dynamics upon binding of a thiophene-2-carboxamide derivative.
| Spectroscopic Technique | Information Provided | Relevance to Binding Mechanism Elucidation |
| Nuclear Magnetic Resonance (NMR) | Ligand-protein interactions, binding site mapping, conformational changes, binding kinetics (KD). | Provides atomic-level detail of the binding interface and structural changes in both the ligand and the protein. mdpi.com |
| High-Resolution Mass Spectrometry (HR-MS) | Confirmation of binding, stoichiometry, binding affinity (KD), identification of covalent modifications. | Confirms the formation of the non-covalent complex and can probe solvent accessibility changes upon binding (HDX-MS). mdpi.com |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Delivers a static, atomic-level snapshot of the binding mode, guiding rational drug design and optimization. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff) and affinity (KD). | Quantifies the rates of association and dissociation, providing a detailed kinetic profile of the binding interaction. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Provides a complete thermodynamic signature of the binding event, explaining the forces that drive the interaction. |
Development of Fragment-Based and De Novo Design Strategies for this compound Analogues
Computational chemistry has revolutionized the process of lead discovery and optimization. For developing novel analogues of this compound, fragment-based drug design (FBDD) and de novo design are powerful strategies for exploring new chemical space and generating compounds with improved properties. nih.govresearchgate.net
Fragment-Based Drug Design (FBDD) begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.gov Once a fragment hit is identified—for example, a simple thiophene or cyclopropyl (B3062369) amine that binds in a specific pocket—it can be optimized into a more potent lead. nih.gov This can be achieved by:
Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent pockets in the binding site. nih.gov
Fragment Linking: Connecting two or more fragments that bind to different, nearby sites to create a single, more potent molecule.
De Novo Design utilizes computational algorithms to build novel molecules from scratch, atom by atom or piece by piece, directly within the three-dimensional structure of the target's binding site. researchgate.net This approach is not constrained by existing chemical libraries and can generate highly innovative molecular architectures that are optimized for shape and electrostatic complementarity to the target. researchgate.netcreative-biolabs.com For this compound, de novo design could be used to explore alternative core scaffolds to the thiophene ring or to design novel substituents for the carboxamide nitrogen that perfectly fill a specific pocket of the target protein, thereby maximizing potency and selectivity. eurekaselect.com
| Design Strategy | Core Principle | Application to this compound Analogues |
| Fragment-Based Design | Identify low-complexity fragments that bind weakly, then "grow" or "link" them into more potent leads. nih.gov | Screening for fragments that mimic the thiophene or cyclopropyl interactions, followed by chemical elaboration to build the full carboxamide structure. |
| De Novo Design | Use computational algorithms to construct novel molecules from the ground up within the constraints of the target's binding site. researchgate.net | Generating entirely new molecular structures with optimal fit and interactions, potentially leading to scaffolds with superior properties or novel intellectual property. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
